Cas no 2092415-39-7 (2-Bromo-3-chloro-5-iodobenzyl bromide)

2-Bromo-3-chloro-5-iodobenzyl bromide 化学的及び物理的性質
名前と識別子
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- 2-Bromo-3-chloro-5-iodobenzyl bromide
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- インチ: 1S/C7H4Br2ClI/c8-3-4-1-5(11)2-6(10)7(4)9/h1-2H,3H2
- InChIKey: PFRMSUNTWZQHEN-UHFFFAOYSA-N
- ほほえんだ: C1(CBr)=CC(I)=CC(Cl)=C1Br
2-Bromo-3-chloro-5-iodobenzyl bromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1589613-250mg |
2-Bromo-1-(bromomethyl)-3-chloro-5-iodobenzene |
2092415-39-7 | 98% | 250mg |
¥1243 | 2023-04-14 | |
Apollo Scientific | OR61548-1g |
2-Bromo-3-chloro-5-iodobenzyl bromide |
2092415-39-7 | 94% | 1g |
£390.00 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1589613-1g |
2-Bromo-1-(bromomethyl)-3-chloro-5-iodobenzene |
2092415-39-7 | 98% | 1g |
¥4672 | 2023-04-14 | |
Apollo Scientific | OR61548-250mg |
2-Bromo-3-chloro-5-iodobenzyl bromide |
2092415-39-7 | 94% | 250mg |
£130.00 | 2025-02-20 |
2-Bromo-3-chloro-5-iodobenzyl bromide 関連文献
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
2-Bromo-3-chloro-5-iodobenzyl bromideに関する追加情報
Introduction to 2-Bromo-3-chloro-5-iodobenzyl bromide (CAS No. 2092415-39-7)
2-Bromo-3-chloro-5-iodobenzyl bromide, identified by its CAS number 2092415-39-7, is a specialized organic compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound belongs to the class of halogenated benzylic bromides, characterized by the presence of multiple halogen atoms (bromo, chloro, and iodine) on a benzyl backbone. The strategic arrangement of these halogens imparts unique reactivity, making it a valuable intermediate in the synthesis of complex molecules, particularly in medicinal chemistry and agrochemical applications.
The structural motif of 2-Bromo-3-chloro-5-iodobenzyl bromide allows for diverse functionalization pathways, including cross-coupling reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl frameworks, which are prevalent in many bioactive compounds. The presence of a bromide substituent at the benzylic position further enhances its utility in radical-mediated transformations, such as Sonogashira coupling and radical bromination reactions.
In recent years, the demand for halogenated aromatic compounds has surged due to their role as key building blocks in drug discovery. 2-Bromo-3-chloro-5-iodobenzyl bromide has been employed in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its application in generating substituted biphenyl derivatives with potential antimicrobial and anticancer properties. The compound’s ability to undergo sequential halogen-metal exchange followed by lithiation and quenching with electrophiles provides a versatile route to access polycyclic aromatic systems.
Advances in computational chemistry have further highlighted the significance of 2-Bromo-3-chloro-5-iodobenzyl bromide in rational drug design. Molecular modeling studies indicate that this compound can serve as a scaffold for designing ligands that interact with specific protein targets. The electron-withdrawing nature of the iodine and chlorine substituents modulates the electronic properties of the benzyl ring, influencing its binding affinity and selectivity. Such insights have been leveraged to develop novel therapeutic agents with improved pharmacokinetic profiles.
The pharmaceutical industry has also explored 2-Bromo-3-chloro-5-iodobenzyl bromide as a precursor for radiolabeled compounds used in positron emission tomography (PET) imaging. The high metabolic stability of iodinated benzyl derivatives makes them ideal candidates for tracing biological processes in vivo. Researchers have utilized this compound to synthesize PET tracers for neurodegenerative diseases, where early detection is crucial for effective treatment strategies.
Agrochemical applications of 2-Bromo-3-chloro-5-iodobenzyl bromide are equally noteworthy. Its incorporation into novel herbicides and fungicides has shown promise in enhancing crop protection solutions. The structural diversity achievable through functionalization of this intermediate allows chemists to fine-tune the biological activity of agrochemicals, addressing challenges such as pest resistance and environmental sustainability.
The synthetic methodologies involving 2-Bromo-3-chloro-5-iodobenzyl bromide continue to evolve with emerging technologies. Transition-metal-catalyzed reactions, particularly those employing palladium and copper catalysts, have enabled efficient transformations under mild conditions. These advancements not only improve yield but also minimize waste, aligning with green chemistry principles. Continuous-flow reactors have been adapted for large-scale synthesis of this compound, further streamlining its production for industrial applications.
Future research directions may focus on expanding the scope of 2-Bromo-3-chloro-5-iodobenzyl bromide through catalytic asymmetric methods. Enantioselective functionalization could unlock new classes of chiral compounds with enhanced therapeutic potential. Additionally, exploring its role in photoredox catalysis may open avenues for sustainable synthetic routes involving visible light activation.
In conclusion, 2-Bromo-3-chloro-5-iodobenzyl bromide (CAS No. 2092415-39-7) represents a cornerstone compound in modern synthetic chemistry. Its multifaceted utility spans pharmaceuticals, agrochemicals, and materials science, driven by its unique structural features and reactivity profile. As research progresses, this compound will undoubtedly continue to play a pivotal role in innovation across multiple scientific disciplines.
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